Hexanenitrile
Overview
Description
Hexanenitrile, also known as capronitrile or 1-cyanopentane, is an organic compound with the molecular formula C₆H₁₁N. It is a colorless to light yellow liquid with a faint, characteristic odor. This compound is a nitrile, which means it contains a cyano group (-CN) attached to a hexane backbone. This compound is used in various chemical processes and has significant industrial applications .
Preparation Methods
Hexanenitrile can be synthesized through several methods:
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Nucleophilic Substitution: : One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide (NaCN) or potassium cyanide (KCN). For example, reacting 1-bromohexane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) yields this compound .
C6H13Br+NaCN→C6H11CN+NaBr
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Dehydration of Primary Amides: : Another method involves the dehydration of hexanamide using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) .
C6H13CONH2+SOCl2→C6H11CN+SO2+2HCl
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Industrial Production: : Industrially, this compound can be produced by the catalytic hydrogenation of adiponitrile, which involves the reduction of the nitrile groups to form this compound .
Chemical Reactions Analysis
Hexanenitrile undergoes various chemical reactions, including:
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Hydrolysis: : this compound can be hydrolyzed under acidic or basic conditions to form hexanoic acid and ammonia .
C6H11CN+2H2O→C6H11COOH+NH3
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Reduction: : It can be reduced to hexylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .
C6H11CN+4H2→C6H13NH2
Properties
IUPAC Name |
hexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILKHAQXUAOOFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060858 | |
Record name | Hexanenitrile | |
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Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Partially miscible with water (2.48 g/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline], Liquid | |
Record name | Hexanenitrile | |
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Record name | Hexanenitrile | |
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Vapor Pressure |
2.85 [mmHg] | |
Record name | Hexanenitrile | |
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CAS No. |
628-73-9, 68002-67-5 | |
Record name | Hexanenitrile | |
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Record name | Capronitrile | |
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Record name | Hexanenitrile | |
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Record name | Hexanenitrile | |
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Record name | Hexanenitrile | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Hexanenitrile has the molecular formula C6H11N and a molecular weight of 97.16 g/mol.
A: While the provided abstracts don't contain specific spectroscopic data, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and Nuclear Magnetic Resonance (NMR) [, ] are commonly employed to characterize this compound and its derivatives.
A: Research indicates that trace amine impurities, rather than this compound itself, are responsible for the observed chromatographic improvements for basic solutes in reversed-phase HPLC. []
A: Studies on binary liquid mixtures containing this compound and alkanes reveal insights into their thermodynamic behavior. For example, mixtures of this compound and hexane exhibit positive excess molar volumes (VE), which decrease as the alkane chain length increases. [] This behavior can be explained by the Prigogine-Flory-Patterson theory, highlighting the role of interactional, free volume, and internal pressure contributions.
A: Research shows that in mixtures of propanenitrile, butanenitrile, pentanenitrile, and this compound with various alkanes, the CEp is influenced by the alkane chain length. For instance, CEp is positive and increases with increasing alkane chain length for propanenitrile-alkane mixtures. In contrast, for systems with butanenitrile, pentanenitrile, or this compound, CEp transitions from positive to negative values as the alkane chain length increases. [] This behavior is attributed to structural changes in the solution, including non-randomness, local concentration fluctuations, and randomness balance.
A: Yes, this compound serves as a starting material in the synthesis of complex molecules. One example is the synthesis of (R)-2-p-chlorophenyl-2-(1H-1,2,4-triazol-1-ylmethyl)this compound (myclobutanil), a fungicide, where this compound plays a crucial role in building the target structure. [, ]
A: The synthesis of myclobutanil involves several steps starting from 1-hexyne. This compound is introduced as a key building block, and the sulfinyl group plays a crucial role in controlling the stereoselectivity of key reactions, such as hydrocyanation and the introduction of the triazole moiety. [, ]
ANone: The provided research highlights the use of various analytical techniques, including:
- Gas Chromatography (GC): Used for impurity profiling of this compound. []
- Gas Chromatography-Mass Spectrometry (GC-MS): Employed to identify and quantify this compound and related compounds in complex mixtures. [, , ]
- High-Performance Liquid Chromatography (HPLC): Used to analyze this compound and its derivatives, particularly in studies investigating its use as a mobile phase additive and in chiral separations. [, ]
A: While the abstracts don't contain specific toxicological data for this compound, it's crucial to handle all chemicals with care and consult relevant safety data sheets. The metabolism of nitriles to cyanide in vivo is highlighted in one study, [] emphasizing the importance of understanding the metabolic fate and potential toxicity of nitrile-containing compounds.
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